REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH:14]([Mg]Br)=[CH2:15]>C1COCC1>[F:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](=[O:5])[CH:14]=[CH2:15]
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)N(C)OC)C=CC=C1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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120 mL
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Type
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reactant
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Smiles
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C(=C)[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
the mixture stirred at −78° C. for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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slowly warmed to rt
|
Type
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STIRRING
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Details
|
stirred for another 3 h
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Duration
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3 h
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1 N aq HCl (100 mL) at 0° C
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (100 mL)
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Type
|
WASH
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Details
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The combined organic phase was washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 58.4% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |